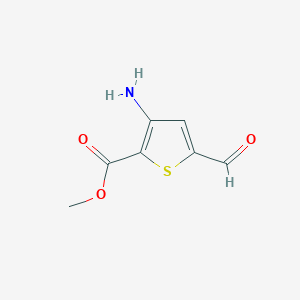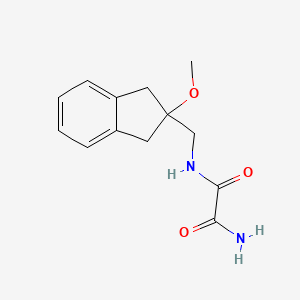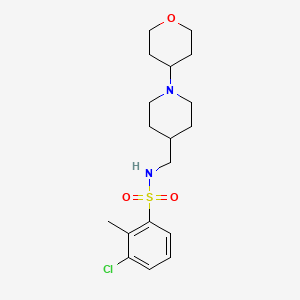![molecular formula C27H31ClN2O3 B2439344 2-({2-[2-(4-クロロフェニル)-2-アダマンチル]アセチル}アミノ)エチル N-フェニルカルバメート CAS No. 400085-12-3](/img/structure/B2439344.png)
2-({2-[2-(4-クロロフェニル)-2-アダマンチル]アセチル}アミノ)エチル N-フェニルカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate is a complex organic compound characterized by its unique structural features It contains a chlorophenyl group, an adamantyl moiety, and a phenylcarbamate group
科学的研究の応用
2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate typically involves multiple steps. One common approach starts with the preparation of the adamantyl derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the phenylcarbamate moiety through a carbamation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
作用機序
The mechanism of action of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other adamantyl derivatives and phenylcarbamate compounds. Examples include:
- 2-(adamantan-2-yl)ethyl N-phenylcarbamate
- 2-(4-chlorophenyl)ethyl N-phenylcarbamate
Uniqueness
What sets 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate apart is its combination of structural features, which confer unique chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the chlorophenyl group enhances its reactivity and potential biological activity .
特性
IUPAC Name |
2-[[2-[2-(4-chlorophenyl)-2-adamantyl]acetyl]amino]ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN2O3/c28-23-8-6-20(7-9-23)27(21-13-18-12-19(15-21)16-22(27)14-18)17-25(31)29-10-11-33-26(32)30-24-4-2-1-3-5-24/h1-9,18-19,21-22H,10-17H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCMJMUWNYRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2439261.png)

![N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2439268.png)
![8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2439269.png)

![7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439271.png)
![N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2439274.png)




![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439279.png)


